molecular formula C11H13NO4 B13508791 4-[(2-Methoxyethyl)carbamoyl]benzoicacid

4-[(2-Methoxyethyl)carbamoyl]benzoicacid

Cat. No.: B13508791
M. Wt: 223.22 g/mol
InChI Key: QSXPOKGGIHFVDZ-UHFFFAOYSA-N
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Description

4-[(2-Methoxyethyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the para position (4-position) of the benzene ring. The carbamoyl nitrogen is substituted with a 2-methoxyethyl group (-CH₂CH₂OCH₃). The compound is primarily used in research settings, such as synthetic intermediates or ligands in molecular docking studies .

Properties

IUPAC Name

4-(2-methoxyethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXPOKGGIHFVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid typically involves the reaction of 4-carboxybenzeneboronic acid with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-carboxybenzeneboronic acid and 2-methoxyethyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Catalysts: A base such as triethylamine is often used to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(2-Methoxyethyl)carbamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can form reversible covalent bonds with active sites of enzymes, thereby inhibiting their activity. This property makes it useful as an enzyme inhibitor in biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid with its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Predicted pKa Solubility Profile Key Functional Group Differences
4-[(2-Methoxyethyl)carbamoyl]benzoic acid C₁₀H₁₃NO₄ 211.22 ~3.8 Moderate in polar solvents Methoxyethyl carbamoyl substituent
4-(2-Hydroxyethylcarbamoyl)benzoic acid C₁₀H₁₁NO₄ 209.20 ~3.7 High in water Hydroxyethyl substituent (hydrophilic)
4-[(Allyl)carbamoyl]benzoic acid C₁₁H₁₁NO₃ 205.21 ~4.0 Low in water Allyl group (reactive, hydrophobic)
4-[Bis(2-methoxyethyl)sulfamoyl]benzoic acid C₁₃H₁₉NO₇S 333.36 3.65 Moderate in DMSO Sulfamoyl group (more acidic)

Notes:

  • pKa : The carbamoyl group’s electron-withdrawing effect lowers the carboxylic acid’s pKa (~3.8) compared to unsubstituted benzoic acid (pKa ~4.2). The sulfamoyl analog () exhibits even greater acidity (pKa 3.65) due to the sulfonyl group’s stronger electron-withdrawing nature .
  • Solubility : The hydroxyethyl derivative () has enhanced aqueous solubility due to its hydroxyl group, whereas the allyl-substituted compound () is less polar .

Biological Activity

4-[(2-Methoxyethyl)carbamoyl]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities and therapeutic applications. This compound features a unique substitution pattern that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid is C11H13N1O3C_{11}H_{13}N_{1}O_{3}. The structure comprises a benzoic acid core with a methoxyethyl carbamoyl substituent, which contributes to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₃
Molecular Weight219.23 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 4-[(2-Methoxyethyl)carbamoyl]benzoic acid is believed to arise from its interactions with specific biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, potentially through the inhibition of pro-inflammatory pathways or modulation of pain receptors.

Anti-inflammatory Effects

Research indicates that 4-[(2-Methoxyethyl)carbamoyl]benzoic acid may inhibit the secretion of inflammatory mediators. In vitro studies have shown that at concentrations around 50 µM, the compound can significantly reduce the expression of inflammatory cytokines, suggesting a potential role in treating conditions characterized by chronic inflammation .

Analgesic Properties

Preliminary findings suggest that this compound may also have analgesic properties. Animal models have demonstrated reduced pain responses when treated with 4-[(2-Methoxyethyl)carbamoyl]benzoic acid, although further studies are needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from 4-[(2-Methoxyethyl)carbamoyl]benzoic acid:

  • Inhibition Studies : A screening assay for Type III secretion system inhibitors indicated that similar compounds could effectively downregulate pathogenic mechanisms in bacterial infections, highlighting a potential application in infectious disease management .
  • Comparative Analysis : A comparative study with structurally similar compounds showed that 4-[(2-Methoxyethyl)carbamoyl]benzoic acid exhibited superior binding affinity to certain receptors compared to its analogs, suggesting enhanced bioactivity due to its unique structure.
  • Therapeutic Potential : In a study investigating therapeutic agents for chronic obstructive pulmonary disease (COPD), derivatives of this compound were shown to have promising effects on alleviating symptoms associated with airway inflammation .

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